1-tert-Butyl 3-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a methyl group, and two fluorine atoms attached to the piperidine ring
Preparation Methods
The synthesis of 1-tert-Butyl 3-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoro Groups: The difluoro groups can be introduced using fluorinating agents under controlled conditions.
Attachment of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using suitable alkylating agents.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-tert-Butyl 3-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-tert-Butyl 3-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-tert-Butyl 3-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 3-methyl-1-phenyl-1,3-dihydro-2-benzofuran: This compound shares the tert-butyl and methyl groups but differs in the core structure.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl group but a different functional group arrangement
Properties
Molecular Formula |
C12H19F2NO4 |
---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-8(9(16)18-4)5-12(13,14)7-15/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
MCMQSTZMIVFBRA-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)OC |
Origin of Product |
United States |
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